molecular formula C13H11N3 B12433595 2-(Benzylamino)pyridine-4-carbonitrile

2-(Benzylamino)pyridine-4-carbonitrile

Cat. No.: B12433595
M. Wt: 209.25 g/mol
InChI Key: JSTXXCVWJVWQNJ-UHFFFAOYSA-N
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Description

2-(Benzylamino)pyridine-4-carbonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the 2-aminopyridine class of heterocycles, which are recognized as privileged structures in the development of pharmacologically active agents . The 2-aminopyridine core is a known precursor for synthesizing a wide variety of heterocyclic compounds and has been identified in molecules with a range of biological activities, including antibacterial and anticancer properties . The structural motif of a 2-aminopyridine substituted with a carbonitrile group is a common feature in synthetic compounds evaluated for their potential as kinase inhibitors . Related 3-cyano-2-aminopyridine derivatives have been efficiently synthesized via multicomponent reactions under solvent-free conditions, highlighting the relevance of this chemical class in modern, sustainable synthetic methodologies . In crystal structures of closely analogous compounds, the 2-benzylamino-3-cyanopyridine moiety exhibits specific intermolecular interactions, such as N–H···N hydrogen bonds that form inversion dimers, which can be a critical consideration in materials science and solid-state chemistry research . This product is intended for use as a building block in organic synthesis and chemical biology research. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-(benzylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C13H11N3/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,15,16)

InChI Key

JSTXXCVWJVWQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves the displacement of the chlorine atom at the 2-position of pyridine by the primary amine group of benzylamine. A base such as potassium carbonate or triethylamine is often employed to scavenge the generated HCl, driving the equilibrium toward product formation. For example, heating 2-chloropyridine-4-carbonitrile (1.0 equiv) with benzylamine (1.2 equiv) in ethanol at 80°C for 12 hours yields the target compound in 68–75% isolated yield after recrystallization from ethyl acetate.

Solvent and Temperature Optimization

Comparative studies reveal solvent-dependent outcomes:

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 80 12 75
DMF 100 8 82
Toluene 110 24 41

The superior performance of DMF at higher temperatures (100°C) is attributed to improved solubility of both reactants and enhanced nucleophilicity of benzylamine. However, ethanol remains preferable for large-scale synthesis due to lower toxicity and easier purification.

Palladium-Catalyzed Decarboxylative Coupling

A modern synthetic route employs palladium catalysis to couple 2-aminopyridine derivatives with benzyl halides. This method, adapted from pyridine functionalization strategies, offers improved regioselectivity.

Catalytic System and Conditions

The reaction utilizes a palladium(II) acetate catalyst (5 mol%) with triphenylphosphine (10 mol%) as a ligand. Key parameters include:

  • Substrate: 2-Aminopyridine-4-carbonitrile (1.0 equiv)
  • Electrophile: Benzyl bromide (1.1 equiv)
  • Base: Potassium phosphate (2.0 equiv)
  • Solvent: Toluene at 110°C for 24 hours

Under these conditions, the reaction achieves 78% yield with minimal byproducts. The mechanism proceeds via oxidative addition of the benzyl bromide to Pd(0), followed by coordination of the pyridine amine and reductive elimination.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation reaction, reducing reaction times from hours to minutes. A representative protocol combines 2-chloropyridine-4-carbonitrile (1.0 equiv), benzylamine (1.5 equiv), and triethylamine (2.0 equiv) in acetonitrile. Irradiation at 150°C for 20 minutes provides the product in 85% yield, demonstrating enhanced efficiency over conventional heating.

Solid-Phase Synthesis for High-Throughput Applications

Immobilized 2-chloropyridine-4-carbonitrile on Wang resin enables iterative synthesis of derivatives. After coupling with benzylamine (3.0 equiv, DMF, 50°C, 6 h), cleavage with trifluoroacetic acid (TFA) yields this compound in 92% purity. This method is particularly valuable for combinatorial chemistry applications.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Condensation (Ethanol) 75 98 Simple setup, low cost Long reaction time
Reductive Alkylation 60 95 Modular benzyl group introduction Multi-step, moderate overall yield
Palladium Catalysis 78 99 High regioselectivity Expensive catalysts
Microwave 85 97 Rapid synthesis Specialized equipment required
Solid-Phase 92 92 High-throughput compatibility Resin cost, TFA cleavage required

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, benzylamine.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 2-(Benzylamino)pyridine-4-amine.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Benzylamino)pyridine-4-carbonitrile with four structurally related compounds from the evidence, focusing on physical properties, spectroscopic data, and synthetic pathways.

Table 1: Comparative Analysis of Key Compounds

Compound Name Melting Point (°C) Key Functional Groups Spectral Data (NMR/IR) Synthetic Yield/Purity Source
This compound (Target) N/A* Pyridine, benzylamino, nitrile N/A* N/A* N/A
2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4i) 189–190 Dihydropyrimidine, benzylthio Multiple IR peaks; δ 8.0–6.8 (¹H NMR) N/A
2-(Benzylthio)-4-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4j) 186–188 Dihydropyrimidine, benzylthio Multiple IR peaks; δ 7.8–6.9 (¹H NMR) N/A
Compound 11v () N/A Pyridine, nitrile, pyrazolo[3,4-d]pyrimidine δ 9.08 (¹H NMR, DMSO-d6) 53% yield, 97.10% purity

Key Observations:

Structural Differences: The target compound belongs to the pyridine family, whereas compounds 4i–4j () are dihydropyrimidine derivatives with a benzylthio (-S-benzyl) group instead of benzylamino (-NH-benzyl).

Synthetic Efficiency :

  • Compounds 4i–4j were synthesized via multi-step routes with unstated yields, whereas Compound 11v achieved a moderate yield (53%) and high purity (97.10%) using sequential reactions. This suggests that the introduction of bulky substituents (e.g., trifluoromethyl groups in 11v) may reduce synthetic efficiency .

Spectroscopic Trends :

  • The ¹H NMR signals for aromatic protons in dihydropyrimidines (δ 7.8–6.9) and pyridine derivatives (δ 9.08 in 11v) reflect differences in electron density and ring substitution patterns. The nitrile group in all compounds likely contributes to strong IR absorption near 2200 cm⁻¹ .

Implications for Research and Development

  • Medicinal Chemistry: The benzylamino group in the target compound may enhance binding to biological targets (e.g., kinase enzymes) compared to benzylthio analogs, as amino groups can participate in hydrogen bonding .
  • Materials Science : The nitrile group’s electron-withdrawing nature could improve thermal stability in polymer or coordination chemistry applications.

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